2,2-Bis(4-allyloxyphenyl)propane

Bismaleimide (BMI) Resins Reactive Diluents Resin Transfer Molding (RTM)

Processing bismaleimide (BMI) resins for large composite parts? Low-viscosity processing windows are critical but often compromised by volatiles or thermal degradation. 2,2-Bis(4-allyloxyphenyl)propane (BPA-DAE) is a reactive diluent that chemically incorporates into the BMI network. • Viscosity: 0.30 Pa·s at 80°C with >15-hour pot life - ideal for RTM/VARTM • Impact strength: 9.47 kJ/mm² in neat BMI matrix; compatible with PEEK/PES toughening • Dielectric constant: 2.415 at 100 Hz - suitable for 5G PCB and radome applications • No VOC evolution; non-migrating reactive diluent

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
CAS No. 3739-67-1
Cat. No. B028148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-allyloxyphenyl)propane
CAS3739-67-1
Synonyms4,4'-isopropylidenebis[(allyloxy)benzene]; Bisphenol A diallyl ether; 1,1'-(1-Methylethylidene)bis[4-(2-propenyloxy)benzene]; BBE; Bisphenol A bisallyl ether; PARA-DIALLYL ETHER BISPHENOL-A; DIALLYLETHER BISPHENOL A; 3,3'-[Dimethylmethylenebis(4,1-phenyl
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC=C)C2=CC=C(C=C2)OCC=C
InChIInChI=1S/C21H24O2/c1-5-15-22-19-11-7-17(8-12-19)21(3,4)18-9-13-20(14-10-18)23-16-6-2/h5-14H,1-2,15-16H2,3-4H3
InChIKeySCZZNWQQCGSWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(4-allyloxyphenyl)propane: Overview as BMI Reactive Diluent


2,2-Bis(4-allyloxyphenyl)propane, also known as Bisphenol A diallyl ether (BPA-DAE), is a difunctional aromatic ether characterized by two terminal allyloxy groups [1]. It functions as a reactive diluent in bismaleimide (BMI) resin formulations, chemically incorporating into the thermoset network during cure [2]. Its primary industrial relevance lies in reducing BMI melt viscosity for improved prepreg tack and drape while maintaining the high thermal performance required for aerospace and advanced composite applications [3].

1
BMI reactive diluent for thermoset composites
Chemically incorporates via allyl-ether cure mechanism
2
High-temperature RTM and prepreg manufacturing
Supports low melt viscosity for fiber wet-out
3
Aerospace / advanced composite processing
Maintains thermal performance after cure

2,2-Bis(4-allyloxyphenyl)propane: Generic Substitution Challenges


The reactive diluent landscape for bismaleimide (BMI) resins is not commoditized. The choice between diallyl ether derivatives (e.g., BPA-DAE) and diallyl phenol analogs (e.g., DABPA) dictates processing window, final network architecture, and resultant thermomechanical performance [1]. Furthermore, simple dilution with inert solvents or non-reactive plasticizers introduces volatile organic compounds (VOCs) and compromises high-temperature mechanical integrity [2]. The specific allyl-ether linkage of this compound imparts a distinct balance of initial low viscosity and final crosslink density that is not matched by its closest structural analogs, such as 2,2′-diallyl bisphenol A (DABPA) [3].

Target Compound
NameBPA-DAE
LinkageAllyl-ether
ViscositySelection-relevant low viscosity
Enables low-temperature processing and distinct network architecture.
Common Substitute
NameDABPA
LinkageAllyl-phenol
ViscosityMuch higher initial viscosity
DABPA shifts the processing window and final crosslink density; may not transfer directly for low-pressure RTM. Inert diluents introduce VOCs and compromise high-temperature integrity.

2,2-Bis(4-allyloxyphenyl)propane: Quantified Evidence vs. DABPA


Viscosity Reduction vs. DABPA for RTM Processing

2,2-Bis(4-allyloxyphenyl)propane (BPA-DAE) provides a substantially lower initial viscosity compared to its primary structural analog, 2,2′-diallyl bisphenol A (DABPA). Specifically, BPA-DAE exhibits an intrinsic viscosity range of 40–120 mPa·s at 25 °C . In contrast, DABPA is a viscous liquid with an intrinsic viscosity range of 10,000–25,000 mPa·s at the same temperature . This represents an approximate 200-fold difference in initial viscosity, enabling significantly lower processing temperatures and improved fiber wet-out in composite manufacturing.

Viscosity vs. DABPA
Head-to-head
~200-fold lower
Reported intrinsic viscosity at 25 °C supports lower-temperature RTM processing.
BPA-DAE: 40–120 mPa·s; DABPA: 10,000–25,000 mPa·s
Bismaleimide (BMI) Resins Reactive Diluents Resin Transfer Molding (RTM)

Impact Strength Baseline in Neat BMI Matrix

When formulated with 4,4′-diaminodiphenylmethane bismaleimide (BDM), 2,2-bis(4-allyloxyphenyl)propane (BBE) and 3,3′-diallyl bisphenol A (BBA) form a matrix resin with a documented impact strength of 9.47 kJ/mm² [1]. This value serves as a quantifiable baseline for the performance contribution of this compound in a neat BMI matrix before additional toughening agents are incorporated. The flexural strength and modulus of this base matrix are 98.97 MPa and 2.85 GPa, respectively [1].

Impact Strength Baseline
Reported
9.47 kJ/mm²
Supports selection for damage-tolerant BMI composite research.
Neat BBE-BDM matrix; flexural strength 98.97 MPa, modulus 2.85 GPa.
Bismaleimide (BMI) Composites Mechanical Properties Impact Strength

Extended Pot Life and Low Viscosity for RTM

In a modified bismaleimide resin system designed for Resin Transfer Molding (RTM), a formulation containing 2,2-bis(4-allyloxyphenyl)propane (BPA-DAE) as a reactive diluent achieved an apparent viscosity of only 0.30 Pa·s (300 mPa·s) at 80 °C [1]. Critically, after being maintained at 80 °C for 15 hours, the apparent viscosity remained below 1.00 Pa·s, demonstrating an exceptionally wide and stable processing window [1]. This is in contrast to the high initial viscosity of DABPA-modified BMI systems, which can exceed 250 poise (25,000 mPa·s) and often require higher processing temperatures [2].

RTM Pot Life
Cross-study
0.30 Pa·s at 80 °C, >15 h stable
Reported wide processing window for large-part VARTM manufacturing.
Apparent viscosity remained below 1.00 Pa·s after 15 hours at 80 °C.
Bismaleimide (BMI) Resins Resin Transfer Molding (RTM) Rheology

Dielectric Constant Reduction vs. DABPA

In comparative studies of bismaleimide matrix composites, formulations utilizing 2,2-bis(4-allyloxyphenyl)propane (BBE) as a reactive diluent yielded a dielectric constant of 2.415 at a frequency of 100 Hz [1]. While not directly head-to-head in a single study, this value is notably lower than values reported for typical DABPA-modified BMI systems, which often exhibit dielectric constants in the range of 3.0–3.5 at similar frequencies [2]. The presence of the ether linkage in BPA-DAE is believed to contribute to reduced polarity and thus lower dielectric constant [1].

Dielectric Constant
Cross-study
2.415 at 100 Hz
Reported lower dielectric constant may support high-frequency substrate research.
Typical DABPA-modified BMI range: 3.0–3.5. Ether linkage may reduce polarity.
Dielectric Materials Bismaleimide (BMI) Composites Electronic Packaging

2,2-Bis(4-allyloxyphenyl)propane: Validated Application Scenarios


High-Temperature RTM for Aerospace BMI Composites

This scenario is directly supported by the quantified rheological data in Evidence Item 3, which shows an apparent viscosity of 0.30 Pa·s at 80 °C with a >15-hour pot life. This performance profile is specifically required for manufacturing large, complex aerospace components like engine nacelles, radomes, or structural airframe parts via RTM or VARTM, where low injection viscosity and long processing windows are non-negotiable [1].

Impact-Resistant BMI Composites for Structural Applications

As established in Evidence Item 2, the use of 2,2-bis(4-allyloxyphenyl)propane in a neat BMI matrix provides a baseline impact strength of 9.47 kJ/mm². This formulation serves as a robust foundation for further toughening with thermoplastics like PEEK or PES, enabling the creation of damage-tolerant composites for primary structures in aerospace, defense, and high-end motorsports, where resistance to impact and delamination is paramount [2].

Low-Dielectric BMI Resins for High-Frequency Substrates

The data in Evidence Item 4 demonstrates that formulations containing this compound can achieve a dielectric constant as low as 2.415 at 100 Hz. This property is essential for the fabrication of high-frequency printed circuit boards (PCBs), semiconductor packaging substrates, and radomes for 5G telecommunications and advanced radar systems. The ability to integrate this low dielectric performance with the high thermal stability of BMI resins provides a unique value proposition not offered by DABPA-modified systems [3].

Application
Selection Property
Validation Focus
Aerospace BMI RTM
Low isothermal viscosity
Long pot-life at processing temperature; fiber wet-out quality
Structural Impact Composites
Baseline impact strength
Damage tolerance after thermoplastic toughening
High-Frequency Substrates
Low dielectric constant
Signal integrity at target frequency; thermal stability

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